

An In-depth Technical Guide to the Applications of HS-Peg7-CH₂CH₂N₃

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Compound of Interest

Compound Name: HS-Peg7-CH₂CH₂N₃

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the heterobifunctional linker, **HS-Peg7-CH₂CH₂N₃**, detailing its core applications, experimental protocols, and relevant quantitative data. This linker is a valuable tool in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Properties of HS-Peg7-CH₂CH₂N₃

HS-Peg7-CH₂CH₂N₃, also known as Thiol-PEG7-Azide, is a molecule designed for covalent modification of biomolecules. It features a thiol (-SH) group at one end, a seven-unit polyethylene glycol (PEG) spacer, and an azide (-N₃) group at the other end. This unique structure allows for a two-step, orthogonal conjugation strategy. The thiol group readily reacts with maleimides or can be used to functionalize surfaces, while the azide group participates in highly specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).^{[1][2][3]} The PEG spacer enhances the solubility and stability of the resulting conjugate and can improve its pharmacokinetic properties.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative properties of **HS-Peg7-CH₂CH₂N₃**.

Property	Value	Source
Molecular Weight	411.51 g/mol	
Molecular Formula	C16H33N3O7S	
Purity	≥90-95%	
Appearance	Colorless liquid or semi-solid	
Storage Conditions	-20°C, protected from light and oxygen	

Primary Applications and Experimental Protocols

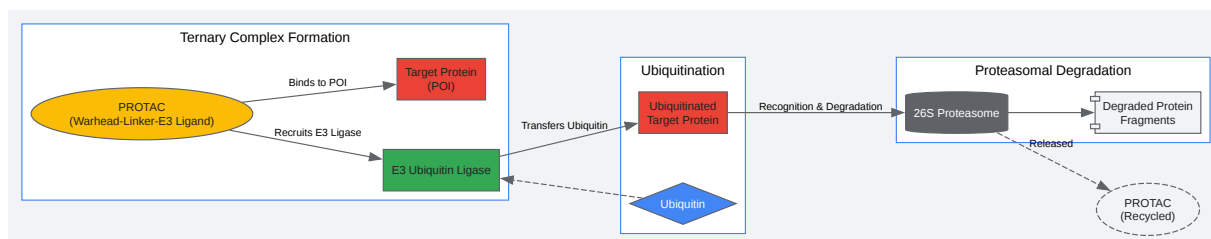
The primary application of **HS-Peg7-CH₂CH₂N₃** is in the field of bioconjugation, where it serves as a linker to connect two different molecules. Its heterobifunctional nature is particularly advantageous in the synthesis of complex biomolecules like PROTACs and for the surface modification of materials.

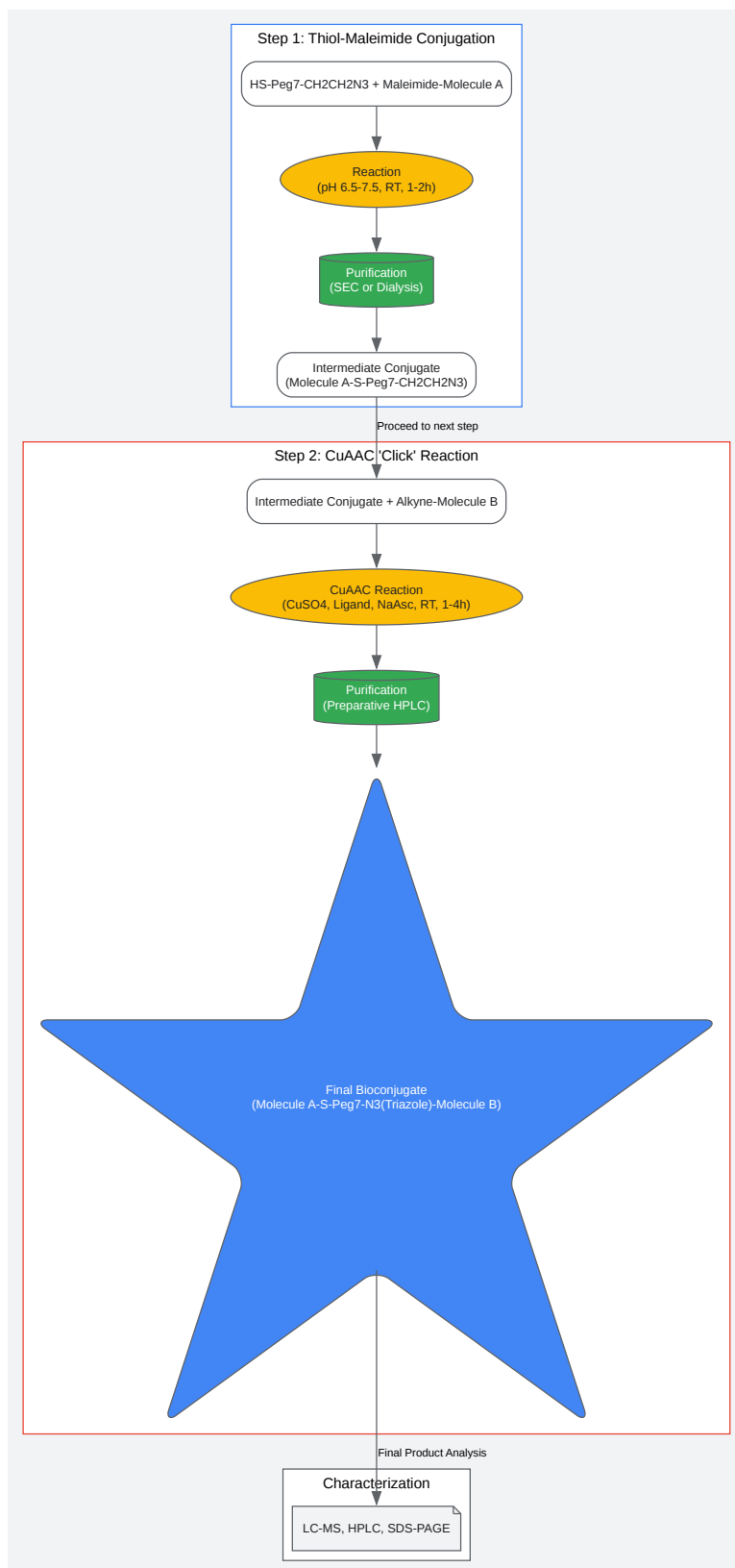
Synthesis of Proteolysis Targeting Chimeras (PROTACs)

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **HS-Peg7-CH₂CH₂N₃** is an ideal linker for PROTAC synthesis due to its defined length, flexibility, and the orthogonal reactivity of its end groups. The synthesis typically involves a modular approach where the target protein ligand (warhead) and the E3 ligase ligand are coupled to the linker in a stepwise manner.

Signaling Pathway: The PROTAC Mechanism

The following diagram illustrates the mechanism of action of a PROTAC.





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